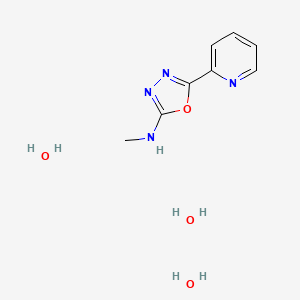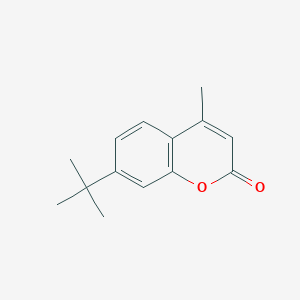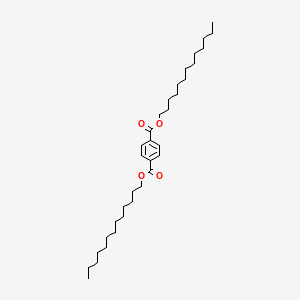![molecular formula C28H38O6 B14242292 1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene) CAS No. 213777-82-3](/img/structure/B14242292.png)
1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is an organic compound characterized by its unique structure, which includes two 2,6-dimethoxy-4-vinylphenoxy groups attached to an octane chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane typically involves the reaction of 2,6-dimethoxy-4-vinylphenol with 1,8-dibromooctane. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
科学研究应用
1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties of polymers. Additionally, the phenoxy groups can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors.
相似化合物的比较
1,8-Bis(2,6-dimethoxyphenoxy)octane: Lacks the vinyl groups, resulting in different reactivity and applications.
1,8-Bis(4-vinylphenoxy)octane: Lacks the methoxy groups, affecting its solubility and chemical behavior.
Uniqueness: 1,8-Bis(2,6-dimethoxy-4-vinylphenoxy)octane is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties. The methoxy groups enhance solubility and stability, while the vinyl groups provide sites for further chemical modification and polymerization.
属性
CAS 编号 |
213777-82-3 |
|---|---|
分子式 |
C28H38O6 |
分子量 |
470.6 g/mol |
IUPAC 名称 |
5-ethenyl-2-[8-(4-ethenyl-2,6-dimethoxyphenoxy)octoxy]-1,3-dimethoxybenzene |
InChI |
InChI=1S/C28H38O6/c1-7-21-17-23(29-3)27(24(18-21)30-4)33-15-13-11-9-10-12-14-16-34-28-25(31-5)19-22(8-2)20-26(28)32-6/h7-8,17-20H,1-2,9-16H2,3-6H3 |
InChI 键 |
BTSPUQYRQURXCV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OCCCCCCCCOC2=C(C=C(C=C2OC)C=C)OC)OC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


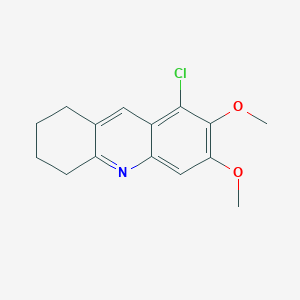
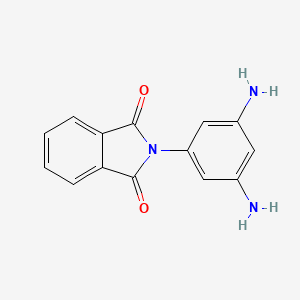
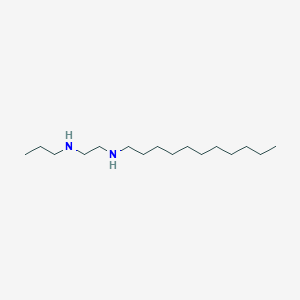
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)

![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

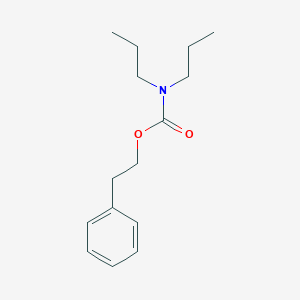
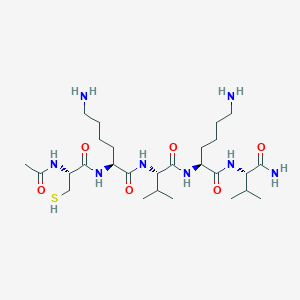
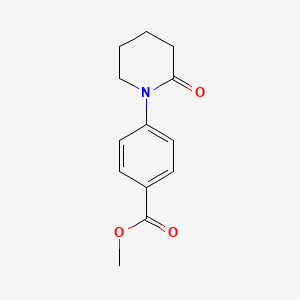
![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
